2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Description

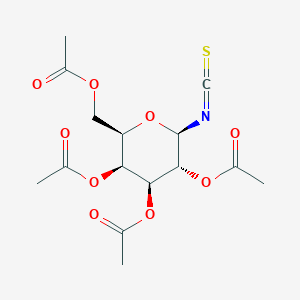

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate (CAS 41135-18-6, molecular formula C₁₅H₁₉NO₉S) is a carbohydrate derivative extensively used in chemical biology and glycoconjugate research. Its acetylated galactopyranosyl backbone and isothiocyanate (-NCS) functional group enable selective labeling of primary amines in glycoproteins, glycolipids, and other biomolecules . This compound is critical for studying carbohydrate-protein interactions, drug design, and cellular signaling pathways due to its high reactivity and specificity .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNQYXIQWQJRJ-GZBLMMOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate typically involves the acetylation of D-galactose followed by the introduction of an isothiocyanate group. The process begins with the acetylation of D-galactose using acetic anhydride in the presence of a catalyst such as sodium acetate. This reaction yields 2,3,4,6-Tetra-O-acetyl-D-galactose, which is then reacted with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH are crucial for industrial synthesis .

Chemical Reactions Analysis

Nucleophilic Additions to Isothiocyanate Group

The isothiocyanate group (-NCS) undergoes nucleophilic addition with amines, thiosemicarbazides, and heterocyclic compounds to form stable thiourea derivatives.

Key Reactions:

-

Reaction with 2-amino-4-arylthiazoles

Microwave-assisted reactions yield N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N’-(4’-arylthiazol-2’-yl)thioureas with 72-85% efficiency (Table 1). Products are characterized by IR (C=S stretch: 1362–1370 cm⁻¹) and NMR spectroscopy .Aryl Substituent (R) Reaction Time (min) Yield (%) H 5 85 3-NO₂ 6 78 4-Cl 5 82 4-Br 7 75 -

Reaction with Thiosemicarbazide

Refluxing in ethyl acetate/acetonitrile produces 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl dithiourea , confirmed by X-ray crystallography (chair conformation, 4C₁) .

Cyclocondensation Reactions

The thiourea intermediates participate in cyclocondensation to form heterocyclic systems.

Example:

-

Synthesis of Thiazolidin-4-ones

Thioureas react with ethyl bromoacetate in chloroform (reflux, 12 h) to yield (Z)-2-(2’,3’,4’,6’-tetra-O-acetyl-β-D-glucopyranosylimino)-3-(4”-arylthiazol-2”-yl)thiazolidin-4-ones (52–62% yield) . Products exhibit solubility in toluene/ethanol (1:1) and are characterized by FTMS and ¹H/¹³C NMR.

Antioxidant Activity of Derivatives

While not a direct reaction, synthesized thiosemicarbazones demonstrate in vitro and in vivo antioxidant activity via radical scavenging assays. Derivatives with electron-withdrawing groups (e.g., 4-NO₂) show enhanced activity due to improved electrophilicity .

Stability and Stereochemical Considerations

The compound’s tetra-acetylated sugar moiety stabilizes the β-configuration during reactions. X-ray data confirm equatorial positioning of substituents, ensuring minimal steric hindrance during nucleophilic attacks .

Scientific Research Applications

Chiral Derivatization

GITC is primarily used for the chiral derivatization of amino acids and other optically active compounds. The compound reacts with primary and secondary amines to form stable thiourea derivatives, which can be separated and analyzed using High-Performance Liquid Chromatography (HPLC) .

- Mechanism : The reaction involves the formation of diastereomers that can be efficiently separated due to their differing physical properties.

Optical Purity Determination

The compound serves as an HPLC labeling reagent for determining the optical purity of amino acids. By reacting with racemic mixtures, GITC allows for the quantification of enantiomeric excess, which is crucial in pharmaceutical applications where the activity of a drug can depend on its chirality .

Pharmaceutical Analysis

GITC has been employed in the analysis of various pharmaceutical compounds, including propranolol and other beta-blockers. A study demonstrated its effectiveness in enhancing sensitivity and chromatographic resolution when analyzing drug metabolites in biological samples .

Research in Glycochemistry

Due to its glyco-moiety, GITC is also investigated for potential applications in glycochemistry, particularly in the synthesis and analysis of glycosylated compounds. This is significant for understanding carbohydrate biology and developing glycosylated drugs .

Case Study 1: HPLC Analysis of Amino Acids

A study involved the use of GITC for the chiral derivatization of several amino acids. The procedure included dissolving amino acids in an acetonitrile-water mixture and adding GITC to form derivatives suitable for HPLC analysis. Results indicated high efficiency in separating diastereomers with excellent resolution .

Case Study 2: Propranolol Metabolism Study

In a pharmacokinetic study, GITC was utilized to analyze propranolol and its metabolites in human plasma. The method demonstrated improved sensitivity over traditional techniques, allowing for better detection limits and cleaner chromatograms .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate involves its reaction with amines to form stable thiourea derivatives. This reaction is facilitated by the presence of the isothiocyanate group, which is highly reactive towards nucleophiles such as amines. The formation of thiourea derivatives is crucial for the compound’s application in chiral derivatization and HPLC analysis .

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. Pivaloyl vs. Benzoyl Groups

Substituents on the galactopyranosyl or glucopyranosyl backbone significantly influence stability, hydrophobicity, and reactivity:

- Acetyl groups (C₂H₃O⁻): Provide moderate protection against hydrolysis, balancing reactivity and solubility in aqueous-organic mixtures .

- Pivaloyl groups (C(CH₃)₃CO⁻): Bulkier and more hydrophobic, offering superior stability for long-term storage and harsh reaction conditions .

- Benzoyl groups (C₆H₅CO⁻): Increase hydrophobicity and rigidity, favoring organic-phase reactions and crystallinity .

Reactive Group Variations: Isothiocyanate vs. Azide vs. Cyanide

The functional group determines conjugation chemistry and application scope:

- Isothiocyanate (-NCS) : Forms stable thiourea bonds with primary amines, ideal for covalent attachment to proteins or peptides .

- Azide (-N₃) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used in bioorthogonal chemistry .

- Cyanide (-CN) : Acts as a leaving group in glycosylation reactions, facilitating oligosaccharide chain elongation .

Structural Analogues and Derivatives

Thiopseudourea Derivatives

- 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea hydrobromide (CAS 51224-13-6): A stabilized derivative with a thiopseudourea group, offering controlled release of the isothiocyanate under mild conditions .

Carboxylic Acid Derivatives

- 3-[(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thio]propionoic acid (CAS 79360-05-7): Introduces a carboxylic acid (-COOH) for pH-dependent conjugation or solubility modulation .

Biological Activity

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate (GITC) is a glycosyl isothiocyanate that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in chiral derivatization and as a reagent in biochemical research. Its structural characteristics contribute to its reactivity and biological functions, making it a significant compound in pharmaceutical and biochemical studies.

- Molecular Formula: C15H19NO9S

- Molecular Weight: 389.38 g/mol

- CAS Number: 14152-97-7

1. Antioxidant Activity

Research has shown that derivatives of GITC exhibit significant antioxidant properties. A study synthesized various thiosemicarbazones from GITC and evaluated their antioxidant activity both in vitro and in vivo. Some of these compounds demonstrated notable antioxidant effects, suggesting potential therapeutic applications in oxidative stress-related conditions .

2. Antibacterial and Antifungal Activities

GITC derivatives have been tested for antibacterial and antifungal activities. A study found that certain N-tetra-O-acetyl-β-D-glucopyranosylthiosemicarbazones showed high efficacy against various bacterial and fungal strains. The results indicated that modifications to the GITC structure could enhance its antimicrobial properties .

3. Chiral Derivatization

GITC is widely utilized in the field of chiral chromatography. It serves as a labeling reagent for amino acids and other compounds, facilitating the separation of enantiomers through the formation of stable diastereomers. This application is crucial in drug development, where the optical purity of compounds can significantly impact their efficacy and safety profiles .

Case Study 1: Antioxidant Properties

In a study conducted on thiosemicarbazones derived from GITC, researchers utilized various spectroscopic methods (IR, NMR) to confirm the structures of synthesized compounds. The antioxidant activity was assessed using standard assays, revealing that some derivatives exhibited potent activity comparable to established antioxidants .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of N-tetra-O-acetyl-β-D-galactopyranosylthiosemicarbazones and their evaluation against multiple microbial strains. The findings demonstrated that certain derivatives had superior antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens .

Applications in Drug Development

GITC plays a pivotal role in drug modification processes aimed at enhancing solubility and bioavailability. By incorporating GITC into drug candidates, researchers can improve pharmacokinetic properties, making it an essential component in pharmaceutical formulations .

Summary Table of Biological Activities

Q & A

Q. What are the primary applications of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate in glycoconjugate synthesis?

This compound is widely used to introduce galactose residues into glycoconjugates via thiourea linkages. The isothiocyanate group reacts efficiently with primary amines (e.g., lysine residues in proteins), enabling site-specific conjugation. Acetyl groups at positions 2,3,4,6 protect hydroxyls during synthesis, ensuring regioselective glycosylation. For example, in oligosaccharide assembly, the acetylated donor improves reaction yields by reducing side reactions like hydrolysis .

Q. How does the acetyl group configuration influence the stability of galactopyranosyl donors during glycosylation?

The 2,3,4,6-tetra-O-acetyl substitution enhances stability by preventing premature hydrolysis of the glycosyl donor. The acetyl groups act as transient protecting groups, which can be selectively removed post-conjugation under basic conditions (e.g., Zemplén deacetylation). This stability is critical for maintaining donor reactivity in anhydrous organic solvents like dichloromethane or THF .

Q. What analytical methods are essential for characterizing thiourea-linked glycoconjugates synthesized using this compound?

Key methods include:

- NMR spectroscopy : To confirm thiourea bond formation (e.g., disappearance of isothiocyanate peaks at ~125 ppm in -NMR) .

- Mass spectrometry (MS) : To verify molecular weight and purity of the conjugate.

- X-ray crystallography : For structural elucidation of crystalline intermediates, as demonstrated in studies of acetylated galactopyranosyl derivatives .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., thiourea vs. urea formation) impact the yield of glycoconjugates?

The isothiocyanate group primarily reacts with amines to form thioureas, but trace moisture or competing nucleophiles (e.g., alcohols) can lead to urea or carbamate byproducts. To mitigate this, reactions should be conducted under strictly anhydrous conditions with molecular sieves. Kinetic studies using -NMR monitoring can quantify competing pathways and optimize reaction times .

Q. What strategies resolve contradictions in reported glycosylation efficiencies under different catalytic conditions?

Discrepancies often arise from solvent polarity, catalyst choice (e.g., BF·EtO vs. TMSOTf), or temperature. For example, BF·EtO may favor β-selectivity in non-polar solvents, while TMSOTf enhances reactivity in polar aprotic media. Systematic screening using design-of-experiments (DoE) methodologies can identify optimal conditions while accounting for solvent-donor interactions .

Q. How does the 4,6-O-acetal group in related galactopyranosyl donors alter reactivity compared to acetylated analogs?

Acetals (e.g., tert-butylsilyl groups) introduce steric hindrance, slowing glycosylation kinetics but improving anomeric selectivity. Comparative studies using kinetic isotope effect (KIE) analysis or DFT calculations can elucidate how electronic vs. steric effects govern reactivity. For instance, 4,6-O-acetal-protected donors may require harsher activation conditions (e.g., higher catalyst loading) .

Q. What are the challenges in scaling up glycoconjugate synthesis using this compound, and how are they addressed?

Scaling up requires addressing:

- Purification complexity : Use of flash chromatography or preparative HPLC to isolate thiourea-linked products.

- Byproduct management : Optimizing stoichiometry (e.g., 1.2:1 donor-to-amine ratio) to minimize unreacted donor.

- Reproducibility : Rigorous control of anhydrous conditions and temperature gradients. Process analytical technology (PAT) tools like in-situ FTIR can monitor reaction progression in real time .

Methodological Notes

- Synthetic Protocols : For glycosylation, dissolve the donor in anhydrous CHCl (0.1 M), add 1.5 equiv of amine, and activate with 0.2 equiv of DMAP. Stir under argon at 25°C for 12–24 hours .

- Data Interpretation : When analyzing conflicting glycosylation yields, cross-reference solvent polarity (e.g., dielectric constant) with donor reactivity using Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.